N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Description

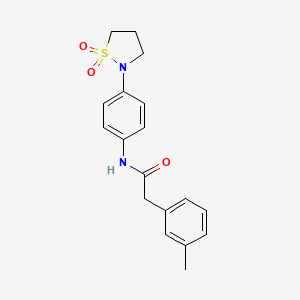

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a central isothiazolidin-2-yl ring system bearing a sulfone group (1,1-dioxide) at the 4-position of the phenyl ring and a meta-methyl-substituted phenyl (m-tolyl) group on the acetamide backbone.

The 1,1-dioxidoisothiazolidin moiety is a sulfonamide-derived heterocycle known for enhancing metabolic stability and modulating electronic properties, as seen in related compounds like N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (). The m-tolyl group may influence lipophilicity and target binding, akin to 2-(m-tolyl)acetamide derivatives with reported kinase inhibition () or antiproliferative activity ().

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)13-18(21)19-16-6-8-17(9-7-16)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHAKZJIJNQYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidine ring with a sulfone group.

Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the isothiazolidine intermediate.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the phenyl-substituted isothiazolidine with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where the acetamide intermediate reacts with a tolyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, and hydrolysis typically yields carboxylic acids and amines.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, emphasizing key differences in substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Estimated molecular weight based on formula C₁₈H₁₉N₂O₃S.

Structural and Electronic Differences

Core Heterocycles: The target compound’s 1,1-dioxidoisothiazolidin ring (a sulfone-containing five-membered ring) contrasts with imidazo[1,2-a]pyridine (), morpholinosulfonyl (), and benzothiazole () systems.

Substituent Effects :

- The m-tolyl group in the target compound and compound 6b () may confer similar lipophilicity, but substitution at the phenyl ring (e.g., chloro in 6d, methoxy in 5j) alters electronic and steric interactions. For example, electron-withdrawing groups (e.g., -Cl in 6d) enhance binding to kinase active sites , while sulfamoyl groups () promote protease inhibition.

Molecular Weight and Solubility: The target compound’s estimated molecular weight (~362.4 g/mol) is lower than morpholinosulfonyl derivatives (~393–415 g/mol) (), suggesting better membrane permeability. However, the sulfone group may reduce lipophilicity compared to purely aromatic analogs like 6b .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3S2, with a molecular weight of approximately 382.5 g/mol. The compound features an isothiazolidin-2-yl moiety, which is significant for its chemical reactivity and biological properties.

Preliminary studies suggest that this compound may act as an inhibitor of specific ion transporters. This mechanism could have implications for treating neurological disorders by modulating neuronal signaling pathways. Additionally, the compound's structural similarities with other bioactive compounds indicate potential antimicrobial and anti-inflammatory activities.

Anticonvulsant Properties

The compound's ability to interact with ion channels may also confer anticonvulsant properties. A study on related compounds demonstrated significant anticonvulsant activity in animal models, particularly through maximal electroshock (MES) tests. The results indicated that certain derivatives showed protective effects against seizures .

Case Studies and Research Findings

A summary of relevant studies is presented below:

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide?

Methodological Answer:

- Reaction Conditions : Use glacial acetic acid as a solvent under reflux (2–4 hours) to promote cyclization and stabilize intermediates. Monitor progress via TLC (e.g., ethyl acetate/hexane, 3:7) to ensure completion .

- Purification : Recrystallize the crude product using ethanol-water mixtures to remove unreacted maleimide derivatives or thiourea precursors. Column chromatography (silica gel, gradient elution) may refine purity further .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of thiourea and aryl maleimide) and pre-dry reactants to minimize side reactions like hydrolysis .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of isothiazolidin-1,1-dioxide moieties (e.g., δ 3.5–4.5 ppm for sulfonamide protons) and m-tolyl acetamide groups (δ 2.3 ppm for methyl protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) to rule out impurities .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethanol mixtures and analyze packing motifs (e.g., hydrogen-bonding networks) .

Advanced: What pharmacological models are suitable for evaluating its bioactivity in CNS disorders?

Methodological Answer:

- In Vivo Models :

- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in mice. Administer 30–100 mg/kg intraperitoneally and monitor latency to clonic-tonic seizures .

- CNS Depressant Studies : Evaluate motor coordination via rotarod tests (dose-dependent impairment indicates CNS activity) .

- In Vitro Targets : Screen for GABA_A receptor modulation using patch-clamp electrophysiology or ligand-binding assays to identify mechanistic pathways .

Advanced: How can structural modifications enhance its antimicrobial or anticancer properties?

Methodological Answer:

- SAR Strategies :

- Substituent Variation : Replace the m-tolyl group with electron-withdrawing groups (e.g., 4-F-phenyl) to improve membrane permeability. Alternatively, introduce heterocycles (e.g., quinazolinone) to enhance DNA intercalation .

- Isothiazolidinone Optimization : Modify the 1,1-dioxide group to a thioamide (e.g., S→O substitution) to alter redox properties and cytotoxicity .

- Biological Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and disk diffusion assays against Gram-positive/negative bacteria to validate enhancements .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., TRPA1 antagonism vs. GABA modulation)?

Methodological Answer:

- Target-Specific Assays :

- Data Reconciliation : Cross-validate using knock-out models (e.g., TRPA1⁻/⁻ mice) to isolate pathway-specific effects .

Advanced: What computational methods aid in predicting its metabolic stability?

Methodological Answer:

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., sulfonamide oxidation) .

- Metabolite Identification : Simulate Phase I/II metabolism via BioTransformer 3.0 and compare with LC-MS/MS data from hepatocyte incubations .

- Experimental Validation : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via HPLC-UV .

Basic: What analytical methods ensure batch-to-batch consistency in lab-scale synthesis?

Methodological Answer:

- HPLC Purity Checks : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (60:40) mobile phase; retention time ± 0.1 min indicates consistency .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., 200–250°C for acetamide degradation) to detect polymorphic variations .

Advanced: How can researchers investigate its photostability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose solid samples to UV light (254 nm, 72 hours) and analyze degradation products via LC-HRMS. Common pathways include sulfonamide cleavage or acetamide hydrolysis .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.